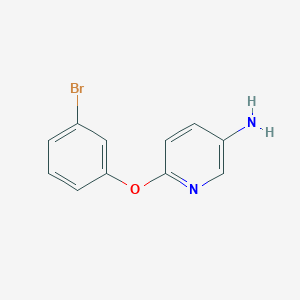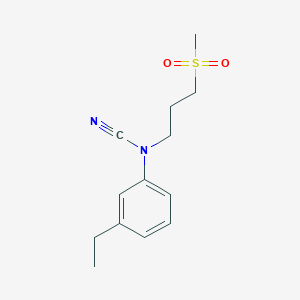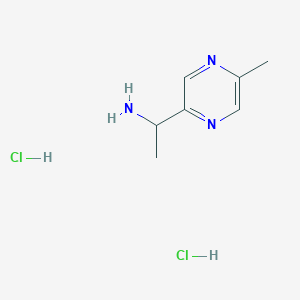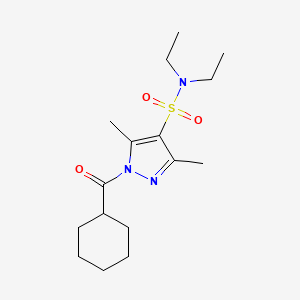
6-(3-Bromophenoxy)pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-Bromophenoxy)pyridin-3-amine is an organic chemical compound with the molecular formula C11H9BrN2O and a molecular weight of 265.11 . It has gained significant attention in scientific research due to its potential pharmaceutical applications.
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring attached to a phenyl ring via an oxygen atom . The phenyl ring is substituted with a bromine atom . Unfortunately, detailed structural analysis such as bond lengths and angles could not be found in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources. It is known that the compound is solid at room temperature . The exact values for density, boiling point, melting point, and flash point are not available .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
Research in organic synthesis and catalysis often explores the reactivity of pyridine derivatives, including bromophenyl-substituted compounds similar to "6-(3-Bromophenoxy)pyridin-3-amine." Studies such as the one by Jianguo Ji et al. (2003) demonstrate the use of pyridine derivatives in selective amination processes catalyzed by palladium complexes, illustrating the compound's utility in synthesizing structurally diverse amines (Jianguo Ji et al., 2003). Similarly, Milan Urban et al. (2006) developed a modular and efficient methodology for preparing 6-substituted pyridin-2-yl C-nucleosides, showcasing the flexibility of pyridine derivatives in nucleoside synthesis (Milan Urban et al., 2006).
Polymer Chemistry and Materials Science
In the realm of polymer chemistry and materials science, compounds like "this compound" serve as building blocks for high-performance polymers. Xiaolong Wang et al. (2006) reported on novel polyimides derived from pyridine-containing aromatic dianhydride monomers, highlighting the role of pyridine moieties in enhancing polymer properties such as thermal stability and mechanical strength (Xiaolong Wang et al., 2006). S. Mehdipour‐Ataei and Ahmad Amirshaghaghi (2004) explored the synthesis of poly(ether imide amide)s using 2,6-bis(4-aminophenoxy)pyridine, demonstrating the compound's utility in creating thermally stable and solution-processable polymers (S. Mehdipour‐Ataei and Ahmad Amirshaghaghi, 2004).
Advanced Functional Materials
Research on advanced functional materials leverages the structural and electronic properties of pyridine derivatives for diverse applications. For instance, Jian-Zhong Wu et al. (2004) synthesized manganese(II) complexes with pyridine-derived ligands, exploring their structural characteristics and magnetic properties, which are pertinent to materials science and catalysis (Jian-Zhong Wu et al., 2004). N. Reddig et al. (2004) investigated mononuclear manganese(III) catechol compounds as substrate adduct complexes, offering insights into the design of biomimetic catalysts and environmentally benign oxidation processes (N. Reddig et al., 2004).
Safety and Hazards
The safety information available indicates that 6-(3-Bromophenoxy)pyridin-3-amine may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Wirkmechanismus
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-(3-Bromophenoxy)pyridin-3-amine . These factors may include pH, temperature, presence of other molecules, and cellular context. Detailed studies are needed to understand how these environmental factors affect the compound’s action.
Eigenschaften
IUPAC Name |
6-(3-bromophenoxy)pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-8-2-1-3-10(6-8)15-11-5-4-9(13)7-14-11/h1-7H,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRAJIEWZNPVSQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC2=NC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954567-75-0 |
Source


|
| Record name | 6-(3-bromophenoxy)pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Phenoxy-1-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]propan-1-one](/img/structure/B2967833.png)

![[1-(6-Bromoquinazolin-4-yl)piperidin-4-yl]methanol](/img/structure/B2967836.png)
![N-[(4-Chlorophenyl)-cyanomethyl]-2-(1-hydroxycyclopentyl)acetamide](/img/structure/B2967838.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide](/img/structure/B2967839.png)



![3-bromo-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2967848.png)


![(Z)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2967854.png)
![2-chloro-N-{2-[(3-methoxypropyl)(methyl)amino]ethyl}-8-methylquinoline-3-carboxamide](/img/structure/B2967855.png)
![2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N,N,5-trimethylbenzenesulfonamide](/img/structure/B2967856.png)
